3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several structural components common in medicinal chemistry, including a triazolo[4,3-b]pyridazine ring, a piperidine ring, and a tetrahydrocinnoline moiety . These structures are often found in biologically active compounds .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting properties. The triazolo[4,3-b]pyridazine ring, for example, is a heterocyclic structure known to impart biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been shown to exhibit various biological activities, including antiviral and antitumor activity .Applications De Recherche Scientifique
Antihistaminic and Anti-inflammatory Applications
Compounds structurally related to "3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline" have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial Activity
Novel derivatives of related chemical structures have shown antimicrobial activity, suggesting a potential for the development of new antimicrobial agents. This includes activity against both bacteria and fungi, highlighting the broad-spectrum potential of these compounds (El Mariah, 2009).
Anti-diabetic Applications
Research on triazolo-pyridazine-6-yl-substituted piperazines, a class of compounds similar to the one , has been conducted to explore their potential as anti-diabetic medications. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities, indicating a role in diabetes management (Bindu et al., 2019).
Ring Transformation and Chemical Synthesis
Studies on the ring transformation of condensed pyrimidines and the synthesis of related compounds have contributed to the chemical understanding and potential synthetic applications of this chemical class (Miyashita et al., 1991).
Antagonistic Activity on Adenosine A2a Receptor
Derivatives of triazolo[1,5-a][1,3,5]triazine, structurally related to the compound , have shown potent and selective antagonistic activity on the adenosine A2a receptor. This suggests potential applications in treating neurological disorders, including Parkinson's disease (Vu et al., 2004).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal (BET) proteins , specifically BRD4 . BRD4 is a member of the BET family of proteins, which play a crucial role in regulating gene expression. These proteins recognize and bind to acetylated lysine residues on histone tails, influencing chromatin structure and function .
Mode of Action
The compound acts as a bivalent inhibitor of BRD4 . Bivalent inhibitors are capable of simultaneously binding to two distinct sites on a target protein, enhancing their potency and selectivity. This compound’s interaction with BRD4 leads to a decrease in the protein’s activity .
Biochemical Pathways
The inhibition of BRD4 by this compound affects several biochemical pathways. One of the most significant effects is the downregulation of c-Myc , a transcription factor that plays a key role in cell cycle progression, apoptosis, and cellular transformation . The downregulation of c-Myc can lead to the inhibition of tumor growth .
Pharmacokinetics
The compound has been optimized for BRD4 potency and physical properties , resulting in an excellent pharmacokinetic profile . .
Result of Action
The result of the compound’s action is a high potency in vitro and in vivo , leading to the downregulation of c-Myc and tumor growth inhibition in xenograft studies . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer.
Propriétés
IUPAC Name |
3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-4-16-15(3-1)11-19(23-21-16)27-12-14-7-9-25(10-8-14)18-6-5-17-22-20-13-26(17)24-18/h5-6,11,13-14H,1-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQPZIFMLYXDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.